molecular formula C20H24N2O2 B12740342 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine CAS No. 81816-69-5

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B12740342
CAS No.: 81816-69-5
M. Wt: 324.4 g/mol
InChI Key: NAJHFOHSRDSHDF-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with 3-methoxyphenylpiperazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The conditions for these reactions may vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(3-methoxyphenyl)piperazine include other piperazine derivatives, such as:

  • 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-phenylpiperazine
  • 1-(3,4-Dihydro-2H-1-benzopyran-4-yl)-4-(4-methoxyphenyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its combination of the benzopyran and methoxyphenyl groups may result in unique interactions with biological targets.

Properties

CAS No.

81816-69-5

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-4-yl)-4-(3-methoxyphenyl)piperazine

InChI

InChI=1S/C20H24N2O2/c1-23-17-6-4-5-16(15-17)21-10-12-22(13-11-21)19-9-14-24-20-8-3-2-7-18(19)20/h2-8,15,19H,9-14H2,1H3

InChI Key

NAJHFOHSRDSHDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCOC4=CC=CC=C34

Origin of Product

United States

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